Physicochemical Differentiation: Lipophilicity (LogP) and Polar Surface Area (PSA) Comparison with 2-Aminobenzothiazole
The presence of a 2-methyl group and a 7-amino group in 7-Amino-2-methylbenzothiazole significantly alters its lipophilicity and polar surface area compared to the simpler 2-Aminobenzothiazole scaffold. Specifically, 7-Amino-2-methylbenzothiazole exhibits a higher calculated LogP (2.77) [1] compared to 2-Aminobenzothiazole (LogP: 1.63-1.90) [2]. Concurrently, its topological polar surface area (TPSA) is substantially larger (67.15 Ų) [1] than that of 2-Aminobenzothiazole (38.9 Ų) [3]. This quantitative difference in key ADME (Absorption, Distribution, Metabolism, Excretion) descriptors directly impacts its predicted membrane permeability and drug-likeness profile.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.77; TPSA = 67.15 Ų [1] |
| Comparator Or Baseline | 2-Aminobenzothiazole (LogP = 1.63-1.90 [2]; TPSA = 38.9 Ų [3]) |
| Quantified Difference | ΔLogP ≈ +0.87 to +1.14; ΔTPSA = +28.25 Ų |
| Conditions | Calculated values using standard in silico methods (e.g., ACD/Labs or XLogP3) as reported by the respective databases. |
Why This Matters
For procurement, this confirms the compound offers a distinct physicochemical starting point for medicinal chemistry campaigns, enabling the tuning of lipophilicity and hydrogen-bonding capacity to optimize bioavailability and reduce promiscuous binding compared to less lipophilic, lower-PSA analogs.
- [1] ChemSrc. 7-Benzothiazolamine,2-methyl-(9CI). CAS 5036-87-3. Retrieved from https://m.chemsrc.com/baike/1313729.html View Source
- [2] Sielc. 2-Aminobenzothiazole. Retrieved from https://sielc.com/2-aminobenzothiazole View Source
- [3] Instrument.com.cn. 2-氨基苯并噻唑. Retrieved from https://m.instrument.com.cn/show/drug-2023410.html View Source
